![molecular formula C18H21O3P B12574541 Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- CAS No. 194038-46-5](/img/structure/B12574541.png)
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- is an organophosphorus compound with the molecular formula C20H21O3P. This compound is characterized by the presence of a phosphine oxide group, which is known for its stability and reactivity. Phosphine oxides are widely used in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method is the reaction of diphenylphosphine with 2-[(methoxymethoxy)methyl]-2-propenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can stabilize metal complexes and enhance their reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- involves its ability to coordinate with metal ions. The phosphine oxide group acts as a Lewis base, donating electron density to metal centers. This coordination can stabilize metal complexes and influence their reactivity. The compound’s ability to form stable complexes with metal ions is crucial for its applications in catalysis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the methoxymethoxy group and has different reactivity and applications.
Triphenylphosphine oxide: Contains three phenyl groups and is commonly used as a byproduct in various organic reactions.
(2-Methoxybenzyl)(diphenyl)phosphine oxide: Similar structure but with a methoxybenzyl group instead of the methoxymethoxy group.
Uniqueness
Phosphine oxide, [2-[(methoxymethoxy)methyl]-2-propenyl]diphenyl- is unique due to the presence of the methoxymethoxy group, which can undergo various substitution reactions, providing versatility in synthetic applications. Additionally, its ability to form stable complexes with metal ions makes it valuable in catalysis and drug delivery systems.
Properties
CAS No. |
194038-46-5 |
|---|---|
Molecular Formula |
C18H21O3P |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[2-(methoxymethoxymethyl)prop-2-enyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C18H21O3P/c1-16(13-21-15-20-2)14-22(19,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1,13-15H2,2H3 |
InChI Key |
VCZZHPOXBYIYPW-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC(=C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


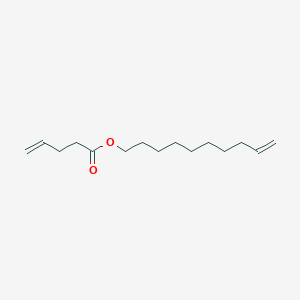
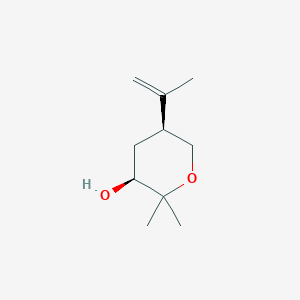

![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
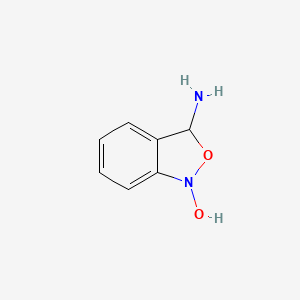
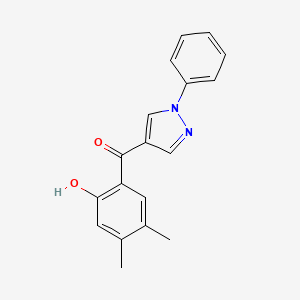

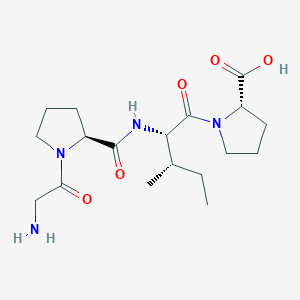
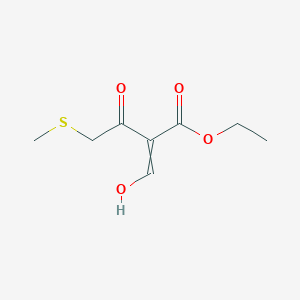
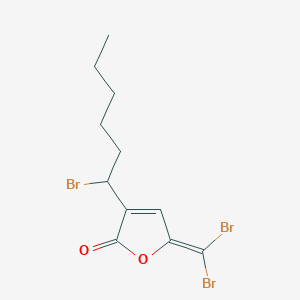

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)
![3-(3-Ethylphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12574522.png)

